N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide
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Overview
Description
“N-(4-Methoxyphenyl)Pentanamide” is a simplified derivative of Albendazole, a widely used anthelmintic . It has a linear formula of C18H28N2O3 and a molecular weight of 320.435 .
Chemical Reactions Analysis
“N-(4-Methoxyphenyl)Pentanamide” was evaluated in vitro against the nematode Toxocara canis, an ascarid roundworm of animals that can infect humans . It affected the viability of parasites in a time- and concentration-dependent manner .Scientific Research Applications
- Importance : Molecular simplification of albendazole to create N4MP may lead to novel anthelmintic discoveries .
Anthelmintic Properties
Retro-Michael Reaction
Mechanism of Action
Target of Action
The primary target of N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide is the nematode Toxocara canis , an ascarid roundworm of animals that can infect humans .
Mode of Action
This compound interacts with its target in a time- and concentration-dependent manner, affecting the viability of the parasites . This interaction is similar to that of albendazole, a widely used anthelmintic .
Biochemical Pathways
Given its anthelmintic properties, it likely disrupts essential biological processes in the nematode, leading to its death .
Pharmacokinetics
Pharmacokinetic studies have demonstrated an excellent drug-likeness profile for this compound . It adheres to major pharmaceutical companies’ filters, suggesting favorable absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of this compound’s action is the reduced viability of the nematode Toxocara canis . Interestingly, it shows a profile of lower cytotoxicity to human and animal cell lines than albendazole .
properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-8-methyl-4-oxochromen-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-4-5-9-18(24)23-22-19(15-10-12-16(26-3)13-11-15)20(25)17-8-6-7-14(2)21(17)27-22/h6-8,10-13H,4-5,9H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSATHBJRSYSNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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